![molecular formula C17H14N2O4 B13885387 phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate typically involves the reaction of phenyl isocyanate with 4-(3-methoxyphenyl)-1,3-oxazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenyl N-[4-(3-hydroxyphenyl)-1,3-oxazol-2-yl]carbamate.
Reduction: Formation of phenyl N-[4-(3-methoxyphenyl)-1,3-dihydrooxazol-2-yl]carbamate.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Phenyl N-[4-(3-hydroxyphenyl)-1,3-oxazol-2-yl]carbamate
- Phenyl N-[4-(3-methoxyphenyl)-1,3-dihydrooxazol-2-yl]carbamate
- Phenyl N-[4-(3-chlorophenyl)-1,3-oxazol-2-yl]carbamate
Uniqueness
Phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the phenyl, methoxyphenyl, and oxazole moieties provides a distinct structure that can interact with various molecular targets in a specific manner.
特性
分子式 |
C17H14N2O4 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C17H14N2O4/c1-21-14-9-5-6-12(10-14)15-11-22-16(18-15)19-17(20)23-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20) |
InChIキー |
YNSIIUKTJXEWMX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=COC(=N2)NC(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


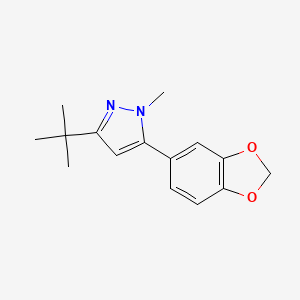
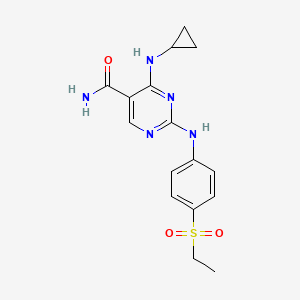


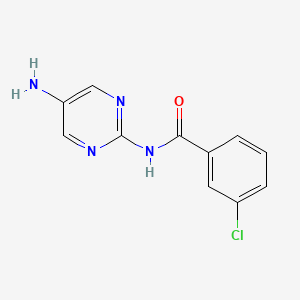
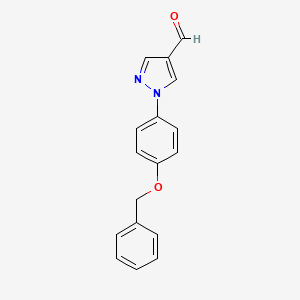
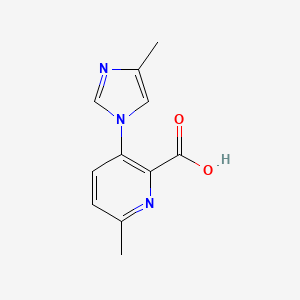
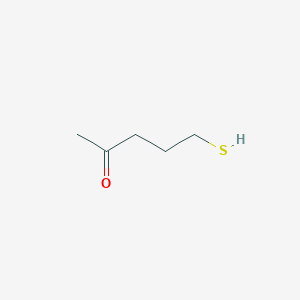
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)

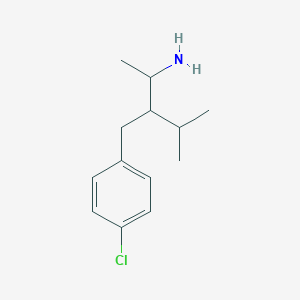
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
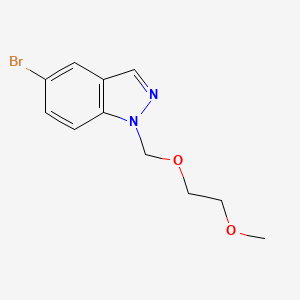
![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
